

Technical Guide: Solubility Profiling of (S)-4-Dodecanolide

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Compound of Interest

Compound Name: (S)-4-DODECANOLIDE

CAS No.: 69830-92-8

Cat. No.: B1253174

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Executive Summary & Chemical Identity

(S)-4-dodecanolide (also known as (S)-

-dodecalactone) is a chiral dihydrofuranone derivative widely utilized in flavor retention, fragrance formulation, and increasingly in pharmaceutical permeation enhancement.^{[1][2]} Its solubility profile is governed by its amphiphilic nature: a hydrophobic octyl chain appended to a polar lactone ring.

Understanding the solubility of the (S)-enantiomer is critical for:

- **Chiral Resolution:** Designing solvent systems that maximize enantiomeric excess (ee) during crystallization or extraction.
- **Formulation Stability:** Preventing phase separation in hydro-alcoholic or lipid-based delivery systems.
- **Bioavailability:** Predicting partitioning into lipid bilayers (LogP implications).

Physicochemical Core Data

Parameter	Value	Context
CAS Number	69830-92-8 (S-isomer) / 2305-05-7 (racemate)	The solubility in achiral solvents is identical for the enantiomer and racemate.[1]
Molecular Weight	198.30 g/mol	--
Physical State	Liquid / Low-melting solid	MP: 17–18 °C; BP: 130–132 °C (1.5 mmHg)
LogP (Octanol/Water)	~2.7 – 3.55	Highly lipophilic; indicates poor aqueous solubility.[1]
Water Solubility	~60 mg/L (20 °C)	Practically insoluble.[3]

Thermodynamic Solubility Profile

The solubility of **(S)-4-dodecanolide** is not merely "soluble" or "insoluble"; it is a thermodynamic equilibrium defined by the cohesive energy density of the solute and solvent. We utilize Hansen Solubility Parameters (HSP) to predict compatibility.[4]

Hansen Solubility Parameters (HSP)

The HSP values for

-dodecalactone (extrapolated from high-fidelity data for the homolog

-undecalactone) provide a vector in 3D space (

).[5]

Parameter	Symbol	Value ()	Mechanistic Insight
Dispersion		16.3 – 16.5	Interaction via Van der Waals forces; driven by the octyl chain.
Polarity		9.0 – 9.2	Dipole-dipole interactions from the lactone carbonyl.
Hydrogen Bonding		4.0 – 4.5	Moderate H-bond acceptance; low H-bond donation.

Interpretation:

- High Compatibility: Solvents with an interaction radius () < 8.0 relative to these coordinates will dissolve the lactone.
- Ideal Solvents: Esters (Ethyl Acetate), Ketones (Acetone), and Chlorinated solvents (Chloroform).
- Poor Solvents: Water (due to high mismatch) and perfluorinated hydrocarbons (low).

Solvent-Specific Solubility Data

The following data aggregates experimental observations and thermodynamic predictions for the liquid state ($T > 18^{\circ}\text{C}$).

Solvent Class	Specific Solvent	Solubility Status	Recovery Efficiency*
Polar Protic	Water	Insoluble (60 mg/L)	< 1%
Ethanol (96%)	Miscible	> 95%	
Methanol	Soluble	High	
Polar Aprotic	Acetone	Miscible	High
Acetonitrile	Soluble	Moderate	
Non-Polar	Hexane	Soluble	> 90%
Diethyl Ether	Miscible	99.9% (Best for Extraction)	
Supercritical	Soluble	Pressure Dependent (>10 MPa)	
Chlorinated	Dichloromethane	Miscible	High

*Recovery Efficiency refers to liquid-liquid extraction capability from an aqueous phase.

Experimental Protocols

As an Application Scientist, relying on literature values is insufficient. You must validate solubility for your specific matrix. Below are the standard operating procedures (SOPs).

Protocol: Saturation Shake-Flask Method

Objective: Determine thermodynamic solubility in a specific solvent at

- Preparation: Add excess **(S)-4-dodecanolide** (approx. 200 mg) to 5 mL of the target solvent in a borosilicate glass vial.
- Equilibration:
 - Agitate at 250 rpm for 24 hours at controlled temperature (

).

- Allow to settle for 4 hours or centrifuge at 10,000 rpm for 10 mins to remove undissolved micro-droplets.
- Sampling:
 - Withdraw supernatant using a pre-warmed glass syringe.
 - Filter through a 0.22 PTFE filter (hydrophobic) to prevent adsorption losses.
- Quantification (GC-FID/MS):
 - Column: HP-5 or DB-Wax (polar column preferred for lactone separation).
 - Internal Standard:
 - Undecalactone (homolog).
 - Calculation:

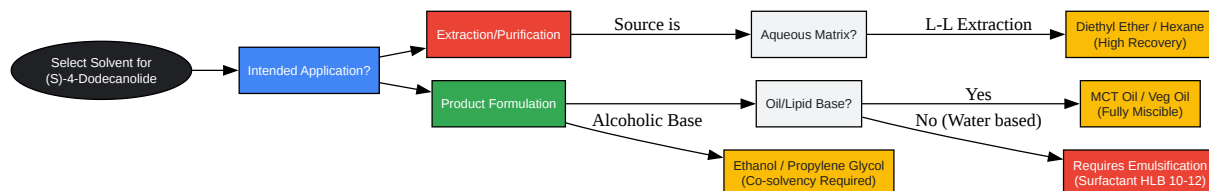
Protocol: Supercritical Extraction

Objective: Green extraction of **(S)-4-dodecanolide** from solid matrices.

- Conditions:
 - ,
 - .
- Mechanism: Solubility increases significantly with pressure. At 30 MPa, the solvent density approaches that of liquid liquids, maximizing interactions.
- Advantages: Eliminates solvent residue; preserves chirality (no thermal racemization).

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Extraction vs. Formulation).



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Caption: Decision tree for solvent selection based on process requirements (Extraction vs. Formulation).

Applications in Formulation & Drug Delivery

Emulsion Systems

Due to its low water solubility (

), **(S)-4-dodecanolide** requires emulsification for aqueous formulations.

- Surfactant Selection: Use surfactants with an HLB (Hydrophilic-Lipophilic Balance) of 10–12.
- Nano-encapsulation: It can be successfully encapsulated in cyclodextrins (β -CD) to improve aqueous solubility and stability against hydrolysis.

Permeation Enhancement

The lipophilic alkyl chain allows the molecule to intercalate into the lipid bilayer of the stratum corneum.

- Mechanism: Disruption of lipid packing

Increased fluidity

Enhanced drug transport.

- Vehicle: Propylene glycol or ethanol is recommended as a co-solvent to facilitate this delivery.

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- To cite this document: BenchChem. [Technical Guide: Solubility Profiling of (S)-4-Dodecanolide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1253174/docs#technical-guide-solubility-profiling-of-s-4-dodecanolide\]](https://www.benchchem.com/product/b1253174/docs#technical-guide-solubility-profiling-of-s-4-dodecanolide)

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